N'-(1-naphthylmethylene)octanohydrazide
Description
N'-(1-Naphthylmethylene)octanohydrazide is a hydrazide derivative characterized by an eight-carbon aliphatic chain (octanoyl group) linked to a hydrazide moiety, which is further substituted with a 1-naphthylmethylene group. These derivatives are synthesized via condensation reactions between hydrazides and carbonyl-containing precursors, often under acidic or catalytic conditions .
Properties
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]octanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-3-4-5-6-14-19(22)21-20-15-17-12-9-11-16-10-7-8-13-18(16)17/h7-13,15H,2-6,14H2,1H3,(H,21,22)/b20-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXKACNWKCDHAW-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural features and molecular properties of N'-(1-naphthylmethylene)hydrazide derivatives:
*Theoretical calculation based on standard atomic weights.
Coordination Chemistry and Metal Complexation
Hydrazides with 1-naphthylmethylene groups exhibit strong chelating capabilities. For example:
- INNMH coordinates with transition metals (Cu, Co, Ni, Zn) via azomethine nitrogen (C=N) and carbonyl oxygen (C=O), forming complexes with octahedral geometries. Magnetic moments (e.g., 2.18–5.02 μB) confirm high-spin configurations for Co(II) and Ni(II) .
- Benzimidazole-thio analogs () may exhibit dual coordination sites (N from benzimidazole and S from thioether), though solubility limitations hinder practical applications .
Solubility and Reactivity
- Aliphatic Chain Impact: Longer chains (e.g., octanoyl in the target compound) likely reduce aqueous solubility but enhance lipid membrane permeability compared to acetohydrazides (e.g., ) .
- Electron-Withdrawing Groups : Derivatives with nitro () or iodo () substituents show altered reactivity, such as slower hydrolysis but stronger electrophilic character .
- Bulkier Groups : Carbazole-iodo derivatives () exhibit steric hindrance, limiting coordination flexibility but improving thermal stability .
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